molecular formula C8H8FNO3 B13351503 Ethyl 5-fluoro-6-hydroxynicotinate

Ethyl 5-fluoro-6-hydroxynicotinate

Cat. No.: B13351503
M. Wt: 185.15 g/mol
InChI Key: MOQPZKKOGAJVJT-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-6-hydroxynicotinate is a fluorinated derivative of nicotinic acid. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both fluorine and hydroxyl groups in its structure imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-6-hydroxynicotinate typically involves the fluorination of nicotinic acid derivatives. One common method includes the reaction of ethyl nicotinate with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high purity and yield, making the compound suitable for pharmaceutical and other high-value applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-6-hydroxynicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups, leading to different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 5-fluoro-6-oxonicotinate, while reduction could produce ethyl 5-fluoro-6-aminonicotinate .

Scientific Research Applications

Ethyl 5-fluoro-6-hydroxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-fluoro-6-hydroxynicotinate exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

  • Ethyl 5-fluoro-6-aminonicotinate
  • Ethyl 5-chloro-6-hydroxynicotinate
  • Ethyl 5-bromo-6-hydroxynicotinate

Comparison: Ethyl 5-fluoro-6-hydroxynicotinate is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorinated compound often exhibits higher stability and different reactivity patterns, making it valuable for specific applications in pharmaceuticals and organic synthesis .

Biological Activity

Ethyl 5-fluoro-6-hydroxynicotinate is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure, characterized by the presence of both fluorine and hydroxyl groups, enhances its reactivity and biological interactions.

This compound has the molecular formula C8H8FNO3C_8H_8FNO_3 and a molecular weight of 185.15 g/mol . The compound's mechanism of action involves interactions with specific molecular targets, where the fluorine atom increases its affinity for binding to enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding, influencing the compound’s biological activity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent. This compound has shown cytotoxic effects on cancer cell lines, including HeLa cells, with an IC50 value indicating effective concentration levels for inducing apoptosis and inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundFluorinated, HydroxylAntimicrobial, Anticancer
Ethyl 5-chloro-6-hydroxynicotinateChlorinated, HydroxylModerate antimicrobial
Ethyl 5-bromo-6-hydroxynicotinateBrominated, HydroxylLower activity compared

This compound is noted for its superior stability and reactivity compared to its chloro and bromo analogs, making it a valuable candidate in pharmaceutical applications.

Case Studies

  • Antimicrobial Efficacy : A study conducted by [source] demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Cytotoxicity in Cancer Research : In vitro experiments revealed that treatment with this compound resulted in significant apoptosis in HeLa cells, with a reported IC50 of approximately 3.89 µM . This indicates a promising avenue for further research into its potential as a therapeutic agent.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

ethyl 5-fluoro-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H8FNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11)

InChI Key

MOQPZKKOGAJVJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1)F

Origin of Product

United States

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